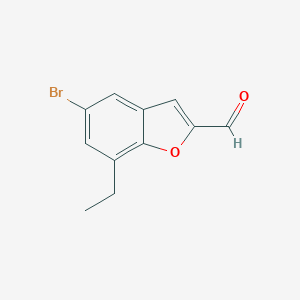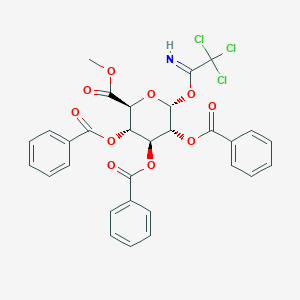
N-(4-Nitro-1,3-benzothiazol-7-yl)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-formyl 4-nitro-7-aminobenzthiazole is a heterocyclic compound that belongs to the benzothiazole family. This compound is characterized by the presence of a formyl group, a nitro group, and an amino group attached to a benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-formyl 4-nitro-7-aminobenzthiazole typically involves the formylation of 4-nitro-7-aminobenzthiazole. One common method is the Vilsmeier-Haack reaction, which uses formylating agents such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction is carried out under controlled conditions to ensure the selective formylation of the amino group.
Industrial Production Methods
Industrial production of N-formyl 4-nitro-7-aminobenzthiazole may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-formyl 4-nitro-7-aminobenzthiazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride (SnCl2) in acidic conditions.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4).
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Tin(II) chloride (SnCl2) in hydrochloric acid (HCl).
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Electrophiles such as acyl chlorides or sulfonyl chlorides in the presence of a base like pyridine.
Major Products Formed
Reduction of Nitro Group: 4-amino-7-aminobenzthiazole.
Reduction of Formyl Group: 4-nitro-7-hydroxymethylbenzthiazole.
Substitution Reactions: Various acylated or sulfonylated derivatives.
Scientific Research Applications
N-formyl 4-nitro-7-aminobenzthiazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-formyl 4-nitro-7-aminobenzthiazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit bacterial enzymes, resulting in antimicrobial effects, or interact with cellular pathways involved in cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: A precursor in the synthesis of N-formyl 4-nitro-7-aminobenzthiazole, known for its wide range of biological activities.
4-Nitrobenzothiazole: Similar structure but lacks the formyl and amino groups, used in various chemical reactions.
7-Aminobenzothiazole: Similar structure but lacks the nitro and formyl groups, used in medicinal chemistry.
Uniqueness
N-formyl 4-nitro-7-aminobenzthiazole is unique due to the presence of all three functional groups (formyl, nitro, and amino) on the benzothiazole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
107586-82-3 |
|---|---|
Molecular Formula |
C8H5N3O3S |
Molecular Weight |
223.21 g/mol |
IUPAC Name |
N-(4-nitro-1,3-benzothiazol-7-yl)formamide |
InChI |
InChI=1S/C8H5N3O3S/c12-3-9-5-1-2-6(11(13)14)7-8(5)15-4-10-7/h1-4H,(H,9,12) |
InChI Key |
UJLPDAVSLARBOL-UHFFFAOYSA-N |
SMILES |
C1=CC(=C2C(=C1NC=O)SC=N2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=C2C(=C1NC=O)SC=N2)[N+](=O)[O-] |
Synonyms |
Formamide,N-(4-nitro-7-benzothiazolyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Dimethyl 2-[[bis(methylsulfanyl)methylideneamino]methyl]butanedioate](/img/structure/B17557.png)





![7-Chloro-6-fluoro-4-oxo-1-phenyl-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid](/img/structure/B17567.png)


